molecular formula C13H21Cl2N3O B1461095 N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride CAS No. 2108757-33-9

N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride

Cat. No. B1461095
CAS RN: 2108757-33-9
M. Wt: 306.23 g/mol
InChI Key: HRIVWJHKINNLJH-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride” is a chemical compound with the molecular formula C13H21Cl2N3O and a molecular weight of 306.23 g/mol . It belongs to the class of compounds known as piperidines, which are characterized by a six-membered ring with one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Development of Antimyotonic Agents Research on constrained analogues of tocainide, such as 1-Benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide and 4-benzyl-N-(2,6-dimethylphenyl)piperazine-2-carboxamide, highlights the exploration of voltage-gated skeletal muscle sodium channel blockers. These compounds have shown marked increases in potency and use-dependent block, suggesting potential as antimyotonic agents (Catalano et al., 2008).

Synthesis of Fused Heterocyclic Systems The synthesis of N,N-dimethyl(diethyl)-7-aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides demonstrates the chemical versatility of N,N-dimethyl compounds. These reactions aim to create new fused heterocyclic systems, highlighting the compound's role in synthetic organic chemistry and the development of novel chemical entities (Gein et al., 2009).

Reversible Hydrogen Storage Research into substituted piperidines and octahydroindoles for reversible hydrogen storage indicates the potential of N,N-dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride-related compounds in energy storage solutions. These studies focus on the structural modifications to increase the efficiency of catalytic dehydrogenation, essential for hydrogen-powered fuel cells (Cui et al., 2008).

Antitubercular Activity The development of N,N-diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides showcases the application of related compounds in the search for new antitubercular agents. These compounds' synthesis and screening against Mycobacterium tuberculosis highlight the potential therapeutic applications of N,N-dimethylated compounds (Amini et al., 2008).

properties

IUPAC Name

N,N-dimethyl-6-piperidin-4-ylpyridine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.2ClH/c1-16(2)13(17)12-5-3-4-11(15-12)10-6-8-14-9-7-10;;/h3-5,10,14H,6-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIVWJHKINNLJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=N1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride
Reactant of Route 2
N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride
Reactant of Route 3
N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride
Reactant of Route 4
N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride
Reactant of Route 5
N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride
Reactant of Route 6
Reactant of Route 6
N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride

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